molecular formula C4H10N2O B8099891 (S)-(Tetrahydrofuran-3-yl)hydrazine

(S)-(Tetrahydrofuran-3-yl)hydrazine

Cat. No.: B8099891
M. Wt: 102.14 g/mol
InChI Key: KUFLBKOBMGLOKO-BYPYZUCNSA-N
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Description

(S)-(Tetrahydrofuran-3-yl)hydrazine is a chemical compound with the molecular formula C4H10N2O It is a derivative of tetrahydrofuran, a heterocyclic organic compound, and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine typically involves the hydrolysis or hydrogenation of a protected hydrazine compound. One common method includes the use of a protected hydrazine derivative, which undergoes hydrolysis or hydrogenation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar hydrolysis or hydrogenation techniques, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(Tetrahydrofuran-3-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, where other functional groups replace the hydrazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the electrophile used.

Scientific Research Applications

(S)-(Tetrahydrofuran-3-yl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-(Tetrahydrofuran-3-yl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can lead to changes in cellular processes and pathways, which are the basis for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-(Tetrahydrofuran-3-yl)hydrazine: The enantiomer of (S)-(Tetrahydrofuran-3-yl)hydrazine, with similar chemical properties but different biological activity.

    Tetrahydrofuran-2-ylhydrazine: A structural isomer with the hydrazine group attached to a different position on the tetrahydrofuran ring.

    Tetrahydrofuran-3-ylamine: A related compound where the hydrazine group is replaced by an amine group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the hydrazine functional group. This combination of features gives it distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

[(3S)-oxolan-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFLBKOBMGLOKO-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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